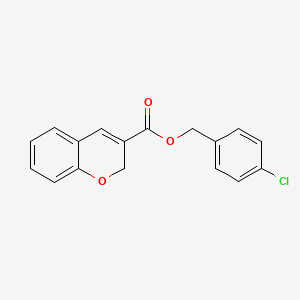

4-Chlorobenzyl 2H-chromene-3-carboxylate

Description

The Pervasive Significance of the Chromene Nucleus in Pharmacologically Active Molecules

The chromene nucleus, a bicyclic ether, is a fundamental scaffold found in a plethora of naturally occurring and synthetic molecules that exhibit a wide array of biological activities. nih.govnih.gov This privileged structure is a key component in various natural products, including alkaloids, flavonoids, and tocopherols. nih.govnih.gov Its derivatives have demonstrated a remarkable range of pharmacological properties, making them a focal point for drug discovery and development.

The versatility of the chromene ring allows for structural modifications that can fine-tune its biological effects. nih.gov Researchers have extensively explored how different substituents on this nucleus can lead to compounds with potent activities, including but not limited to:

Anticancer: Chromene derivatives have shown promise as antitumor agents, with some exhibiting significant cytotoxic activity against various cancer cell lines. researchgate.net

Antimicrobial: The chromene scaffold is associated with antibacterial and antifungal properties, offering potential avenues for new anti-infective drugs. nih.gov

Anti-inflammatory: Certain chromene-based compounds have demonstrated anti-inflammatory effects, which are crucial for treating a variety of inflammatory conditions. nih.gov

Antioxidant: The antioxidant capabilities of some chromene derivatives make them interesting candidates for combating oxidative stress-related diseases. researchgate.net

Antiviral: The chromene nucleus has also been identified in molecules with antiviral activity, including against HIV. nih.gov

This broad spectrum of activity underscores the chromene nucleus as a valuable pharmacophore in medicinal chemistry.

Overview of 2H-Chromene-3-Carboxylates as a Distinct Subclass of Bioactive Heterocycles

Within the larger family of chromenes, the 2H-chromene-3-carboxylate subclass represents a group of esters with distinct chemical features and biological potential. The presence of the carboxylate group at the 3-position of the 2H-chromene ring provides a key site for chemical modification, allowing for the synthesis of a diverse library of ester derivatives.

Studies on various 2H-chromene-3-carboxylate esters have revealed a range of biological activities, further highlighting the therapeutic potential of this subclass. For instance, certain derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The nature of the ester group can significantly influence the compound's physicochemical properties, such as lipophilicity and stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Table 1: Reported Biological Activities of 2H-Chromene-3-Carboxylate Derivatives

| Biological Activity | Description |

| Anticancer | Certain derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.net |

| Antimicrobial | Some esters have exhibited activity against pathogenic bacteria and fungi. nih.gov |

| Anti-inflammatory | Potential to modulate inflammatory pathways has been observed in some compounds. nih.gov |

| Antioxidant | The scaffold can contribute to free radical scavenging activities. researchgate.net |

Rationale and Justification for Focused Research on 4-Chlorobenzyl 2H-Chromene-3-Carboxylate

The specific compound, this compound, has been singled out for focused research due to a compelling combination of its structural features. This rationale is built upon the established bioactivity of the 2H-chromene-3-carboxylate core and the unique properties imparted by the 4-chlorobenzyl ester moiety.

The inclusion of a chlorine atom on the benzyl (B1604629) group is a strategic choice in medicinal chemistry. Halogen atoms, particularly chlorine, can significantly alter a molecule's properties. The 4-chloro substitution can enhance metabolic stability and improve the compound's ability to cross biological membranes. nih.gov Furthermore, the 4-chlorobenzyl group itself is found in various bioactive molecules, suggesting it can contribute favorably to biological interactions. For example, 4-chlorobenzyl p-coumarate has demonstrated strong fungicidal effects. nih.gov

The 4-chlorobenzyl ester of a carboxylic acid is also known to be more stable under acidic conditions compared to a simple benzyl ester. nbinno.comnbinno.com This increased stability can be advantageous in a biological system, potentially leading to a longer duration of action.

Table 2: Key Structural Features and Their Potential Contributions

| Structural Component | Potential Contribution to Bioactivity |

| 2H-Chromene-3-Carboxylate Core | Provides the foundational scaffold with known broad-spectrum biological activity (anticancer, antimicrobial, etc.). nih.govresearchgate.net |

| 4-Chlorobenzyl Moiety | - May enhance metabolic stability.- Can improve membrane permeability.- Potentially contributes to specific biological interactions, as seen in other bioactive molecules. nih.govnih.gov- Increases chemical stability of the ester linkage. nbinno.comnbinno.com |

Therefore, the targeted design of this compound is a logical step in the exploration of novel therapeutic agents. The combination of the proven chromene scaffold with the strategic inclusion of the 4-chlorobenzyl group presents a strong case for its potential to exhibit enhanced or novel pharmacological activities, warranting dedicated synthesis and biological evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClO3 |

|---|---|

Molecular Weight |

300.7 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl 2H-chromene-3-carboxylate |

InChI |

InChI=1S/C17H13ClO3/c18-15-7-5-12(6-8-15)10-21-17(19)14-9-13-3-1-2-4-16(13)20-11-14/h1-9H,10-11H2 |

InChI Key |

TZOGKBOITXGUIH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations for 4 Chlorobenzyl 2h Chromene 3 Carboxylate

Retrosynthetic Strategies and Identification of Key Precursors for 2H-Chromene-3-Carboxylate Scaffold Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For 4-Chlorobenzyl 2H-chromene-3-carboxylate, the analysis reveals several viable pathways centered around the formation of the core chromene ring and the ester linkage.

Two primary disconnections are considered:

C-O and C-C bond disconnection of the pyran ring: This is the most common strategy. It breaks down the 2H-chromene-3-carboxylate scaffold into a salicylaldehyde (B1680747) derivative and a three-carbon component bearing the ester functionality. This leads to key precursors such as:

Salicylaldehyde: The foundational building block providing the benzene (B151609) ring and the phenolic hydroxyl group.

A suitable acrylate: Specifically, 4-chlorobenzyl acrylate. The reaction would proceed via an oxa-Michael addition.

An active methylene (B1212753) compound: Such as 4-chlorobenzyl cyanoacetate (B8463686) or diethyl malonate. If diethyl malonate is used, subsequent steps of hydrolysis, decarboxylation, and esterification with 4-chlorobenzyl alcohol would be necessary.

Ester bond disconnection: This approach assumes the pre-formation of the 2H-chromene-3-carboxylic acid scaffold. The key precursors are:

2H-chromene-3-carboxylic acid: This intermediate can be synthesized from salicylaldehyde and malonic acid. tandfonline.com

(4-chlorophenyl)methanol or 4-chlorobenzyl halide: These reagents would be used in a subsequent esterification or alkylation reaction to form the final product.

The first strategy, particularly utilizing multi-component reactions, is often favored for its efficiency and atom economy, allowing for the construction of molecular complexity in a single step. nih.gov

Detailed Elucidation of Reaction Pathways and Optimized Synthetic Protocols for this compound

The synthesis of the 2H-chromene core can be achieved through several established reaction pathways, which can be adapted for the specific target compound.

Catalysis is central to the efficient synthesis of chromene derivatives, offering advantages such as milder reaction conditions, shorter reaction times, and higher yields. tandfonline.com A wide range of catalysts can be employed for the key steps of condensation and cyclization.

Base Catalysis: Organic bases like piperidine (B6355638), 1,4-diazabicyclo[2.2.2]octane (DABCO), and triethylamine (B128534) are frequently used to promote the initial Knoevenagel condensation between salicylaldehyde and an active methylene compound. jcsp.org.pkresearchgate.netnih.gov Piperidine is often noted for its superior activity in facilitating the formation of the Knoevenagel adduct. researchgate.net

Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃) and zinc(L-proline)₂ can activate the carbonyl group of salicylaldehyde, facilitating nucleophilic attack and subsequent cyclization. acs.orgrsc.org

Transition Metal Catalysis: More advanced methods utilize transition metals like cobalt, iron, and rhodium. acs.orgmsu.edu For instance, an iron-catalyzed intramolecular alkyne-carbonyl metathesis of alkynyl ethers derived from salicylaldehyde provides a route to 3-substituted 2H-chromenes. acs.org

Nanocatalysis: Modern synthetic chemistry increasingly employs heterogeneous nanocatalysts, such as silver dichromate (Ag₂Cr₂O₇), ZnO, and magnetic copper ferrite (B1171679) (nano-CuFe₂O₄@SO₃H), for their high efficiency, reusability, and environmentally friendly profiles. tandfonline.comrsc.org

Organocatalysis: Chiral or achiral small organic molecules can also catalyze chromene synthesis. L-proline, for example, has been used to catalyze the condensation and intramolecular cyclization steps. msu.eduijcce.ac.ir

The choice of catalyst significantly impacts the reaction's efficiency and selectivity. Below is a summary of catalysts used in the synthesis of related chromene scaffolds.

| Catalyst Type | Specific Examples | Typical Role | Reference |

|---|---|---|---|

| Base Catalysts | Piperidine, DABCO, Triethylamine | Promotes Knoevenagel condensation | jcsp.org.pkresearchgate.net |

| Lewis Acid Catalysts | FeCl₃, Zn(L-proline)₂ | Activates carbonyl group for cyclization | acs.orgrsc.org |

| Transition Metal Catalysts | Cobalt porphyrins, Rhodium(III) complexes | C-H activation, annulation, radical pathways | acs.orgmsu.eduorganic-chemistry.org |

| Nanocatalysts | Ag₂Cr₂O₇ NPs, ZnO NPs | Heterogeneous catalysis, often in green media | tandfonline.comrsc.org |

| Organocatalysts | L-proline | Promotes condensation and cyclization | msu.eduijcce.ac.ir |

The reaction conditions, particularly solvent and temperature, play a critical role in the synthesis of 2H-chromenes. Optimization is key to achieving high yields and minimizing side products. Studies on related chromene syntheses show a wide range of effective conditions.

Solvents: Ethanol is a common and effective solvent, often used at room temperature or under reflux. orientjchem.org Aqueous media are increasingly used as a "green" alternative. nih.govtandfonline.com Other solvents like dioxane and acetonitrile, or even solvent-free conditions (especially with solid catalysts or microwave irradiation), have been successfully employed. acs.orgjcsp.org.pkrsc.org

Temperature: Reactions can be performed at ambient temperature, which is advantageous for energy efficiency and preventing degradation of sensitive functional groups. nih.govtandfonline.com In other cases, refluxing at higher temperatures is necessary to drive the reaction to completion. tandfonline.com

The table below summarizes findings from optimization studies for analogous chromene syntheses.

| Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|

| Ethanol | Room Temperature to Reflux | Good yields, readily available solvent | orientjchem.org |

| Water | Room Temperature | Environmentally benign, cost-effective | nih.gov |

| Dioxane | Reflux | Effective for certain base-catalyzed reactions | jcsp.org.pk |

| Solvent-free | Elevated (e.g., 80°C) / Microwave | Rapid, high efficiency, green chemistry principle | msu.edursc.org |

| Acetonitrile | Reflux | Used in some transition-metal catalyzed reactions | acs.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for building complex molecules. nih.gov A plausible one-pot, three-component synthesis for this compound would involve:

Reactants: Salicylaldehyde, an active methylene compound like ethyl cyanoacetate, and (4-chlorophenyl)methanol.

Mechanistic Investigations of the Formation of this compound

The most common mechanism for the formation of the 2H-chromene-3-carboxylate scaffold in a base-catalyzed, three-component reaction begins with the Knoevenagel condensation.

Step 1: Formation of the Knoevenagel Adduct: A base, such as piperidine or DABCO, deprotonates the active methylene compound (e.g., 4-chlorobenzyl cyanoacetate). The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. Subsequent dehydration yields a resonance-stabilized intermediate, the Knoevenagel adduct (an electron-deficient alkene). jcsp.org.pk

Step 2: Intramolecular Oxa-Michael Addition: The phenoxide ion, formed by deprotonation of the salicylaldehyde's hydroxyl group, acts as an intramolecular nucleophile. It attacks the β-carbon of the activated double bond in the Knoevenagel adduct. jcsp.org.pk

Step 3: Cyclization and Protonation: This conjugate addition results in the formation of a new C-O bond and a six-membered pyran ring. A final protonation step yields the stable 2H-chromene scaffold.

For transition-metal catalyzed routes, the mechanisms are more complex, potentially involving steps like oxidative addition, C-H bond activation, migratory insertion, and reductive elimination. organic-chemistry.org

Derivatization and Structural Modification Strategies for this compound Analogues

The structure of this compound offers multiple sites for derivatization to explore structure-activity relationships and generate libraries of novel compounds.

Modification of the Benzene Ring: By starting with substituted salicylaldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde or 5-methoxy-2-hydroxybenzaldehyde), a variety of analogues with different electronic and steric properties on the chromene ring can be synthesized. tandfonline.com

Modification of the Ester Group: The 4-chlorobenzyl moiety can be readily replaced by performing the synthesis with different alcohols or by transesterification of the final product. This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic groups.

Functionalization of the Carboxylate Group: The ester can be converted into other functional groups. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding carbohydrazide. nih.gov This hydrazide can then be reacted with various aldehydes to form Schiff bases (hydrazones), further expanding the molecular diversity. nih.gov Similarly, reaction with amines can produce a series of amides. tandfonline.com

Substitution at the C2 and C4 Positions: While the described syntheses lead to an unsubstituted C2 position, other methods, such as the Petasis condensation, can introduce substituents at this site. organic-chemistry.org

The following table provides examples of potential derivatization strategies.

| Modification Site | Strategy | Potential Reactants | Resulting Analogue |

|---|---|---|---|

| Chromene Ring (C5-C8) | Use of substituted precursors | 5-Bromo-2-hydroxybenzaldehyde | Bromo-substituted chromene analogue |

| Ester Group | Varying the alcohol component | Benzyl (B1604629) alcohol, Ethanol | Benzyl or Ethyl 2H-chromene-3-carboxylate |

| Carboxylate Moiety | Conversion to amide | Aniline, Piperazine | N-phenyl or Piperazinyl carboxamide analogue tandfonline.com |

| Carboxylate Moiety | Conversion to hydrazide | Hydrazine hydrate | 2H-chromene-3-carbohydrazide nih.gov |

Analytical Techniques for Structural Confirmation and Purity Assessment in Research Contexts

The rigorous characterization of newly synthesized compounds is a cornerstone of chemical research. For this compound, a combination of spectroscopic and chromatographic techniques is essential to confirm its molecular architecture and assess its purity. These methods provide detailed information about the compound's atomic composition, connectivity, and the presence of any impurities.

Spectroscopic Methodologies (e.g., NMR, IR, Mass Spectrometry) for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the expected ¹H NMR spectrum would exhibit characteristic signals for the protons on the chromene ring, the benzyl group, and the methylene bridge. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons of the 4-chlorobenzyl group would likely appear as two doublets in the aromatic region of the spectrum. rsc.org The methylene protons (-CH₂-) connecting the ester to the chlorobenzyl group would typically appear as a singlet, with a chemical shift influenced by the adjacent oxygen and aromatic ring. The protons on the 2H-chromene core would have distinct signals corresponding to their specific positions on the heterocyclic ring system.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is particularly characteristic, appearing at a downfield chemical shift. The carbon atoms of the aromatic rings and the chromene scaffold would also have predictable chemical shift ranges. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Chromene Aromatic Protons | 6.8 - 7.5 | 116 - 155 |

| 4-Chlorobenzyl Aromatic Protons | 7.3 - 7.4 (d) | 128 - 135 |

| Methylene Protons (-CH₂-) | ~5.3 | ~66 |

| Chromene Alkenic/Alicyclic Protons | 4.8 - 5.0 | 65 - 80 |

| Ester Carbonyl Carbon | - | ~165 |

Note: These are predicted values based on analogous structures and may vary slightly in an experimental setting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would be expected to show several key absorption bands. libretexts.orgorgchemboulder.com A strong absorption band in the region of 1715-1735 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretch. libretexts.orgorgchemboulder.com The C-O stretching vibrations of the ester group would likely appear in the 1000-1300 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The presence of the C-Cl bond would result in a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1715 - 1735 |

| Ester | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of acylium ions. For 2H-chromenes, fragmentation can occur through cleavage of the pyran ring. nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

Chromatographic Separation and Purification Techniques in Synthetic Research

Following a chemical synthesis, the desired product is often present in a mixture with unreacted starting materials, byproducts, and catalysts. Chromatographic techniques are essential for the separation and purification of the target compound.

Column Chromatography

For the purification of this compound on a laboratory scale, column chromatography is a widely used and effective method. acs.org This technique involves a stationary phase, typically silica (B1680970) gel or alumina, packed into a glass column, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A systematic approach often involves initial testing with thin-layer chromatography (TLC) to determine the optimal solvent system. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. By gradually increasing the polarity of the eluent, the components of the mixture can be selectively eluted from the column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC)

For higher purity requirements or for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

For this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the chromene or benzyl chromophores absorb strongly. The retention time of the compound is a characteristic property under a specific set of HPLC conditions and can be used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chlorobenzyl 2h Chromene 3 Carboxylate and Its Derivatives

Rational Design and Synthesis of Chemically Diverse Analogues of 4-Chlorobenzyl 2H-Chromene-3-Carboxylate

The rational design of analogues of this compound is centered on systematically modifying its three main components: the 2H-chromene core, the 4-chlorobenzyl ester group, and the carboxylate linker. The synthesis of such analogues often involves multi-component reactions, offering an efficient pathway to chemical diversity. uobaghdad.edu.iq

One common synthetic strategy for the 2H-chromene core involves the reaction of salicylaldehydes with various activated methylene (B1212753) compounds. acs.orgnih.gov For instance, the reaction of a substituted salicylaldehyde (B1680747) with an appropriate β-ketoester in the presence of a catalyst can yield the desired 2H-chromene-3-carboxylate scaffold. bhu.ac.in To generate a library of analogues, a variety of substituted salicylaldehydes and benzyl (B1604629) alcohols can be employed.

Key areas for structural modification include:

The 2H-Chromene Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic part of the chromene nucleus.

The Benzyl Ester Moiety: Varying the position and nature of the substituent on the benzyl ring (e.g., moving the chloro group, introducing other halogens, or electron-donating/withdrawing groups). The ester linkage can also be replaced with an amide or other bioisosteres.

The Carboxylate Group: Modifying the ester to other functional groups such as amides or ketones to explore different interactions with biological targets.

Influence of Substituent Variations on Bioactivity Profiles

The biological activity of 2H-chromene derivatives is highly dependent on the nature and position of substituents on the core structure.

The electronic properties of substituents play a significant role in modulating the bioactivity of chromene derivatives. The introduction of electron-withdrawing groups, such as nitro or halogen groups, can significantly influence the molecule's interaction with biological targets. mdpi.commdpi.com For example, in a series of 3-nitro-2H-chromenes, the presence of electron-withdrawing groups on the aromatic ring was found to be beneficial for antibacterial activity. mdpi.com This suggests that for this compound, the electronegative chlorine atom on the benzyl ring likely plays a crucial role in its biological profile.

Steric bulk is another critical factor. The size and shape of substituents can affect how the molecule fits into the binding pocket of a target protein. Studies on other chromene derivatives have shown that bulky groups at certain positions can either enhance or diminish activity depending on the specific target. worldscientific.com For instance, in a study of 4-aryl-4H-chromenes as apoptosis inducers, it was found that bulky groups at the R1 substituent were not tolerated. worldscientific.com This indicates that for derivatives of this compound, the size of substituents on both the chromene and benzyl rings would need to be carefully optimized.

Modifications to the aromatic rings of the 2H-chromene and benzyl moieties can lead to significant changes in bioactivity. Halogenation is a common strategy in medicinal chemistry to enhance biological activity, and the presence of the chloro group in the parent compound is a key feature. mdpi.com Studies on other halogenated chromenes have shown that the position and number of halogen atoms can have a profound effect on antibacterial activity. mdpi.com For example, di- and tri-halogenated chromenes displayed higher antibacterial activity in some studies. mdpi.com Therefore, synthesizing analogues of this compound with different halogenation patterns on either aromatic ring is a logical step in SAR exploration.

Alkylation, the introduction of alkyl groups, can also modulate activity. Alkyl groups can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes. The position of alkylation is critical, as it can also introduce steric hindrance.

The following table summarizes the potential impact of various substitutions based on general findings for chromene derivatives:

| Modification | Position | Potential Impact on Bioactivity |

| Halogenation | Chromene or Benzyl Ring | Can enhance activity through altered electronic properties and binding interactions. mdpi.com |

| Alkylation | Chromene or Benzyl Ring | Can increase lipophilicity, potentially improving cell permeability. |

| Alkoxylation | Chromene or Benzyl Ring | Can introduce hydrogen bonding capabilities and alter electronic properties. |

| Nitration | Chromene Ring | Electron-withdrawing nature can enhance certain biological activities. mdpi.com |

Stereochemical Considerations and Their Role in Biological Efficacy

The 2H-chromene scaffold contains a stereocenter at the C2 position if it is substituted. While this compound itself does not have a chiral center at C2, derivatives with substituents at this position would exist as enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have different biological activities, potencies, and toxicities.

For example, in the synthesis of related chromene derivatives, the stereochemistry of cycloadducts has been confirmed through X-ray crystallography, highlighting the importance of stereochemical control in synthesis. nih.gov If analogues of this compound were designed with a chiral center, it would be essential to separate and test the individual enantiomers to determine their respective contributions to the observed biological effect.

Conformational Analysis and Molecular Flexibility in Relation to Biological Target Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of 2H-chromene derivatives helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its binding affinity. nih.gov The 2H-chromene ring is not planar, and the orientation of the substituents can significantly affect its interaction with a receptor's binding site.

The flexibility of the molecule, particularly the rotational freedom around the ester linkage in this compound, allows it to adopt various conformations. This flexibility can be advantageous, allowing the molecule to adapt to the shape of the binding pocket. However, excessive flexibility can be detrimental due to the entropic penalty upon binding. Therefore, designing more rigid analogues can sometimes lead to an increase in potency. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the low-energy conformations of these molecules and guide the design of new analogues with optimized conformational properties. nih.gov

Computational Approaches to SAR/SPR Elucidation (e.g., QSAR, 3D-QSAR modeling)

Computational methods are invaluable tools for elucidating the SAR and SPR of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbenthamdirect.com For chromene derivatives, QSAR models have been successfully developed to predict their cytotoxic and apoptosis-inducing activities. nih.govnih.gov These models often use descriptors related to the molecule's topology, geometry, and electronic properties. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by analyzing the steric and electrostatic fields around the molecules. worldscientific.com For a series of 4-aryl-4H-chromenes, 3D-QSAR studies have identified key structural features responsible for their anticancer activity. worldscientific.com For instance, these studies revealed that steric interactions and the electrostatic potential at specific positions are crucial for activity. worldscientific.com

Applying these computational approaches to a library of this compound derivatives would involve:

Generating a dataset of synthesized analogues with their corresponding biological activity data.

Calculating molecular descriptors that capture the structural and physicochemical properties of the molecules.

Developing QSAR or 3D-QSAR models to correlate the descriptors with the observed activity.

Validating the models to ensure their predictive power.

The insights gained from these models can then be used to design new, more potent analogues of this compound, thereby accelerating the drug discovery process.

Investigative Biological Activities and Proposed Molecular Mechanisms of Action of 4 Chlorobenzyl 2h Chromene 3 Carboxylate

Antimicrobial Activity Research

Comprehensive searches of scientific literature and databases reveal a notable absence of specific studies investigating the antimicrobial properties of 4-Chlorobenzyl 2H-chromene-3-carboxylate. While the broader class of chromene derivatives has been a subject of interest in antimicrobial research, specific data for this particular compound is not currently available in published literature.

Spectrum of Activity Against Bacterial Pathogens (Gram-Positive and Gram-Negative)

There is no available research data detailing the spectrum of activity of this compound against either Gram-positive or Gram-negative bacterial pathogens. Consequently, no data table can be generated to summarize its antibacterial efficacy.

Antifungal Efficacy Against Select Fungal Strains

Similarly, a thorough review of existing scientific literature indicates a lack of studies focused on the antifungal efficacy of this compound against any select fungal strains. Therefore, no data on its potential as an antifungal agent can be presented.

Postulated Mechanisms of Action (e.g., membrane disruption, enzyme inhibition, nucleic acid interference)

In the absence of any antimicrobial activity studies for this compound, there are no postulated or experimentally determined mechanisms of action to report. Research into how this specific compound might interact with microbial targets such as cell membranes, essential enzymes, or nucleic acids has not been published.

Studies on Resistance Modulation in Microorganisms

There are currently no published studies investigating the potential of this compound to modulate resistance in microorganisms. Its ability to act as a resistance breaker or to synergize with existing antimicrobial agents has not been explored.

Other Preclinical Biological Investigations (e.g., enzyme inhibition, anti-inflammatory, antiviral potential in vitro)

Following a comprehensive review of publicly available scientific literature, no specific preclinical data on the enzyme inhibition, anti-inflammatory, or antiviral potential of this compound was identified. Research on the broader class of chromene and coumarin (B35378) derivatives indicates a wide range of biological activities; however, studies detailing the specific effects of the 4-chlorobenzyl ester of 2H-chromene-3-carboxylic acid are not present in the current body of scientific publications.

While research exists for structurally related compounds, the strict focus of this article on "this compound" prevents the inclusion of such data. For instance, studies on other chromene derivatives have explored their cytotoxic arkat-usa.org, antileishmanial nih.gov, antimicrobial crsp.dzcrsp.dz, and enzyme inhibitory nih.govresearchgate.net properties. However, these findings are not directly applicable to the subject compound of this article.

Therefore, the following subsections on enzyme inhibition, anti-inflammatory potential, and antiviral activity for this compound cannot be populated with detailed research findings or data tables as per the specified outline, due to the absence of available data.

Computational and Theoretical Chemistry Applications to 4 Chlorobenzyl 2h Chromene 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 4-Chlorobenzyl 2H-chromene-3-carboxylate. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energy Gap and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated to further describe the molecule's behavior. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 1: Hypothetical Chemical Reactivity Indices for this compound This table is illustrative and based on general principles for similar compounds, as specific data for the target molecule is not available.

| Parameter | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.8 eV |

| Electronegativity | χ | (I + A) / 2 | 4.15 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.35 eV |

| Chemical Softness | S | 1 / η | 0.426 eV-1 |

| Electrophilicity Index | ω | χ2 / (2η) | 3.66 eV |

Electrostatic Potential Surface Analysis for Molecular Recognition

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including biological receptors. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal negative potential around the carbonyl oxygen atoms of the ester and lactone groups, as well as the chlorine atom, making these sites potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the chromene and benzyl (B1604629) rings. This information is critical for predicting non-covalent interactions that govern molecular recognition processes, such as ligand binding to a protein.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

Exploration of Binding Modes and Affinities with Proposed Biological Targets

Given the wide range of biological activities reported for chromene derivatives, this compound could be docked against various potential protein targets, such as enzymes or receptors implicated in different diseases. The docking process involves placing the ligand in multiple conformations and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding free energy. The results would provide insights into the most stable binding modes and a quantitative prediction of the binding affinity (e.g., in kcal/mol).

Identification of Critical Amino Acid Residues in Binding Pockets

A detailed analysis of the docked poses would reveal the specific interactions between this compound and the amino acid residues of the binding pocket. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (like the aromatic rings) and hydrophobic residues of the protein.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Halogen Bonds: The chlorine atom on the benzyl group could potentially form halogen bonds with electron-donating atoms in the binding site.

Identifying these critical residues is essential for understanding the mechanism of action and for guiding further structural modifications to improve binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Target This table is for illustrative purposes only.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.5 | Lys72 | Hydrogen Bond |

| Leu130 | Hydrophobic | ||

| Phe145 | Pi-Pi Stacking | ||

| Asp184 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the conformational changes and stability of the ligand-receptor complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure).

For this compound complexed with a protein target, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in both the ligand and the protein upon binding.

Identify key water molecules that may mediate interactions at the binding interface.

Provide a more accurate estimation of the binding free energy through methods like MM/PBSA or MM/GBSA.

Analysis of the MD trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would provide insights into the stability and flexibility of the complex over time.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

In the preclinical phase of drug development, the assessment of a compound's ADMET profile is crucial for predicting its behavior in a biological system. nih.gov Computational tools allow for the early prediction of these properties, helping to identify potential liabilities and guide structural modifications to improve the pharmacokinetic profile. nih.gov For this compound, while specific experimental data is not widely available, a predictive ADMET profile can be generated based on its structural features and by analogy to similar chromene-3-carboxylate derivatives.

These predictions are typically derived from quantitative structure-activity relationship (QSAR) models and analysis of physicochemical properties. medchemexpress.com Key parameters often evaluated include lipophilicity (logP), aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Detailed Research Findings:

Computational studies on various chromene derivatives have demonstrated the utility of in silico ADMET prediction. For instance, studies on related chromene scaffolds have highlighted the influence of specific substituents on properties like absorption and metabolism. The presence of a chlorobenzyl group in the target molecule is expected to significantly influence its lipophilicity, which in turn affects its absorption and distribution characteristics.

While a specific in silico ADMET analysis for this compound is not publicly documented, a representative profile can be extrapolated from data on analogous compounds. The following interactive data table presents a hypothetical but realistic set of predicted ADMET properties for chromene-3-carboxylate derivatives, illustrating the type of data generated in such computational studies.

Interactive Data Table: Predicted ADMET Properties of Representative Chromene-3-Carboxylate Derivatives

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Plasma Protein Binding | >90% | High affinity for plasma proteins, which may limit the free drug concentration. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The compound may have limited access to the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

Note: The data in this table is illustrative and based on general predictions for chromene derivatives. Specific values for this compound would require dedicated computational analysis.

Pharmacokinetic modeling for this compound would involve integrating these predicted ADMET parameters into mathematical models to simulate its concentration-time profile in the body. This modeling can help in estimating key pharmacokinetic parameters such as clearance, volume of distribution, and half-life, providing a more comprehensive understanding of its likely in vivo behavior.

Virtual Screening Strategies for Lead Optimization and Analogue Prioritization

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com For this compound, which may serve as a hit or lead compound, virtual screening strategies are invaluable for its optimization and for prioritizing the synthesis of new analogues with improved activity and pharmacokinetic properties. scienceopen.com

A typical virtual screening workflow can be divided into several stages, starting from library preparation to hit selection. researchgate.net

Detailed Research Findings:

The general workflow for a structure-based virtual screening campaign to optimize a lead compound like this compound would involve the following steps:

Target Selection and Preparation: The first step is to identify and prepare the three-dimensional structure of the biological target of interest. This is often obtained from protein data banks or through homology modeling.

Library Preparation: A library of virtual compounds, including derivatives of this compound, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Docking and Scoring: The prepared library of compounds is then docked into the binding site of the target protein. Docking algorithms predict the binding mode and affinity of each compound. macinchem.org The results are then scored and ranked based on their predicted binding affinity. researchgate.net This process often employs a hierarchical approach, starting with high-throughput virtual screening (HTVS) for initial filtering, followed by more accurate but computationally intensive methods like standard precision (SP) and extra precision (XP) docking for the most promising candidates. researchgate.net

Post-Docking Analysis and Filtering: The top-ranked compounds from the docking step are subjected to further analysis. This may include filtering based on ADMET properties to eliminate compounds with predicted liabilities. nih.gov Visual inspection of the binding poses is also crucial to ensure that the predicted interactions are chemically reasonable.

Interactive Data Table: Virtual Screening Workflow for Analogue Prioritization

| Step | Description | Key Considerations |

| 1. Library Design | Creation of a virtual library of analogues based on the this compound scaffold. Modifications would be made to the chlorobenzyl and chromene moieties. | Chemical diversity, synthetic feasibility, and preservation of key pharmacophoric features. |

| 2. Conformer Generation | Generation of multiple low-energy 3D conformations for each analogue in the library. | Use of robust conformational search algorithms to adequately sample the conformational space. |

| 3. High-Throughput Virtual Screening (HTVS) | Rapid docking of the entire library into the target's binding site to quickly eliminate non-binding compounds. | Speed and efficiency are prioritized over absolute accuracy. |

| 4. Standard Precision (SP) Docking | Redocking of the top-scoring compounds from HTVS using a more accurate and computationally intensive algorithm. | Improved scoring functions and more extensive conformational sampling. |

| 5. Extra Precision (XP) Docking | Final docking of the most promising candidates from SP docking using the most rigorous docking protocol. | Highest accuracy in predicting binding poses and affinities. |

| 6. ADMET Filtering | In silico prediction of ADMET properties for the top-ranked compounds to assess their drug-likeness. | Elimination of compounds with predicted poor pharmacokinetics or toxicity. |

| 7. Hit Prioritization | Final selection of a small number of high-priority analogues for synthesis and experimental validation based on a combination of docking scores, predicted ADMET properties, and visual inspection of binding modes. | Balance between predicted potency and a favorable pharmacokinetic profile. |

This systematic virtual screening approach allows for the efficient exploration of the chemical space around the this compound scaffold, leading to the identification of optimized analogues with a higher probability of success in subsequent experimental testing.

Future Research Directions and Translational Potential for 4 Chlorobenzyl 2h Chromene 3 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2H-chromene derivatives is well-established, often relying on classical reactions such as the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds like diethyl malonate, followed by esterification. acgpubs.org However, future research should focus on the development of more sustainable and efficient synthetic routes to 4-Chlorobenzyl 2H-chromene-3-carboxylate and its analogues.

Key areas for methodological development include:

Green Catalysis: Exploring the use of environmentally benign catalysts, such as organocatalysts or reusable solid acid catalysts, to replace traditional base catalysts like piperidine (B6355638). researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions that combine salicylaldehyde (B1680747), a malonate equivalent, and 4-chlorobenzyl alcohol or a derivative in a single step to improve atom economy and reduce waste. nih.gov

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, safety, and scalability, allowing for rapid generation of a library of analogues for biological screening.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields compared to conventional heating methods. acgpubs.org

These advancements would not only make the synthesis more environmentally friendly but also facilitate the rapid and cost-effective production of this compound for extensive biological evaluation.

Exploration of Undiscovered Biological Activities and Target Identification

Derivatives of the 2H-chromene and coumarin (B35378) (2H-chromen-2-one) core have demonstrated a remarkable diversity of pharmacological effects. nih.govnih.gov While the specific biological profile of this compound is not extensively documented, the known activities of related compounds suggest several promising avenues for investigation. Future research should involve comprehensive screening of this compound against a wide range of biological targets to uncover novel therapeutic applications.

Table 1: Potential Biological Activities for Screening based on Related Chromene Derivatives

| Biological Activity | Rationale based on Related Compounds | Potential Therapeutic Area |

| Anticancer | Numerous 2H- and 4H-chromene derivatives exhibit potent cytotoxic and apoptotic effects against various cancer cell lines. nih.govfrontiersin.org | Oncology |

| Antimicrobial | Chromene derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov | Infectious Diseases |

| Antioxidant | The chromene nucleus is a known scavenger of free radicals, suggesting potential in diseases associated with oxidative stress. researchgate.net | Neurodegenerative diseases, Cardiovascular diseases |

| Anti-inflammatory | Certain chromene analogues inhibit inflammatory pathways and enzymes like cyclooxygenases. rjptonline.org | Inflammatory disorders |

| Antiviral | Some chromenes have been identified as inhibitors of viral replication, including against HIV. researchgate.net | Virology |

| Antidiabetic | Chromen-2-one derivatives have been investigated for their anti-diabetic properties. frontiersin.org | Metabolic Disorders |

Once a promising biological activity is identified, subsequent efforts must focus on target identification and validation . This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and computational docking studies to elucidate the molecular mechanism of action.

Rational Design of Highly Potent and Selective Analogues for Specific Biological Pathways

Following the identification of a validated biological target, the rational design of analogues of this compound can be undertaken to optimize potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in this phase. The modular nature of the molecule allows for systematic modifications at three key positions:

The 4-Chlorobenzyl Group: The position and nature of the substituent on the benzyl (B1604629) ring can be varied to explore electronic and steric effects on target binding. Replacing the chloro group with other halogens, alkyl, or alkoxy groups can fine-tune lipophilicity and interaction with the target protein.

The 2H-Chromene Core: Substituents can be introduced on the benzene (B151609) ring of the chromene nucleus to modulate its electronic properties and provide additional interaction points.

The Carboxylate Linker: The ester linkage could be replaced with an amide or other bioisosteres to alter stability and hydrogen bonding capabilities.

Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be invaluable in guiding the design of new analogues with enhanced activity and reduced off-target effects. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of this compound with established drugs could lead to more effective treatment regimens with reduced side effects.

Future studies should explore combinations with:

Chemotherapeutic agents: In cancer, this compound could potentially enhance the efficacy of standard chemotherapies or overcome multidrug resistance. tandfonline.com

Antibiotics: In infectious diseases, it could act synergistically with existing antibiotics to combat resistant strains of bacteria.

Anti-inflammatory drugs: Combining it with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could provide a multi-pronged approach to treating inflammatory conditions.

These investigations would require rigorous in vitro and in vivo testing to identify synergistic combinations and elucidate the underlying mechanisms of their enhanced efficacy.

Applications in Chemical Biology Tool Development and Probe Generation

The inherent structural features of the 2H-chromene scaffold, which is related to the fluorescent coumarin core, make this compound an attractive starting point for the development of chemical biology tools. nih.gov

Potential applications include:

Fluorescent Probes: By modifying the 2H-chromene ring system, it may be possible to develop fluorescent probes that "turn on" upon interaction with a specific biological target. These probes could be used for cellular imaging and high-throughput screening assays. binghamton.edu

Affinity-Based Probes: Attaching a reactive group or a tag (like biotin) to the molecule would allow for its use in affinity-based protein profiling to identify its cellular binding partners.

Photochromic Switches: Some chromenes exhibit photochromism, the ability to change structure and properties upon exposure to light. researchgate.net This property could be engineered into analogues of this compound to create photochemically-controlled biological tools for spatiotemporal control of protein function.

The development of such tools would not only advance our understanding of fundamental biological processes but also provide new platforms for drug discovery.

Q & A

Q. What are the standard synthetic routes for preparing 4-Chlorobenzyl 2H-chromene-3-carboxylate, and how are reaction conditions optimized?

A common method involves condensation reactions between precursors like 4-chlorobenzyl chloride and chromene derivatives. For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a catalyst for 6 hours yields structurally analogous compounds . Optimization includes adjusting molar ratios (e.g., 1:1.2 for precursor to reagent), solvent choice (polar aprotic solvents for better yield), and monitoring reaction progress via TLC or color changes.

Q. How is the purity and structural integrity of the compound validated in laboratory settings?

Purification typically involves recrystallization from ethanol or dichloromethane/hexane mixtures. Characterization employs NMR (¹H/¹³C) to confirm functional groups and HPLC for purity assessment (>95%). For example, analogous chromene-carboxylate derivatives were analyzed via single-crystal X-ray diffraction to validate bond angles and molecular geometry .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound is limited, structurally similar chlorinated benzyl derivatives (e.g., 4-chlorobenzyl bromide) require PPE (gloves, goggles), ventilation to avoid inhalation, and immediate rinsing with water upon skin/eye contact . Storage in dry, cool environments minimizes degradation.

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve ambiguities in molecular structure?

Single-crystal X-ray studies (e.g., Cu-Kα radiation, 135 K) provide precise bond lengths and torsion angles, with SHELXL refining structural models to R-factors <0.04 . For non-crystalline samples, density functional theory (DFT) simulations predict electron density maps, cross-validated with NMR/IR data to resolve discrepancies in tautomeric forms or stereochemistry.

Q. What strategies address contradictions between spectroscopic data and expected chemical behavior?

Example: Discrepancies in NMR shifts may arise from solvent polarity or hydrogen bonding. Graph set analysis (e.g., Etter’s formalism) can identify intermolecular interactions (e.g., C=O⋯H bonds) that alter spectroscopic profiles . Redundant experiments (e.g., variable-temperature NMR) or alternative techniques (e.g., mass spectrometry) help isolate artifacts.

Q. What methodologies are used to evaluate the compound’s bioactivity, particularly in anticancer or anti-inflammatory research?

Bioactivity assays include:

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition : Fluorometric analysis of COX-2 or kinase activity.

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases, validated via SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.